4-((3-(Benzyloxy)benzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold, characterized by a benzyloxy-substituted benzylidene moiety at position 4 and a 3-chlorophenyl group at position 2. The presence of the thione (C=S) group and aromatic substituents confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves microwave-assisted condensation of 4-amino-1,2,4-triazole-5-thione derivatives with substituted benzaldehydes under acidic conditions .
Properties
CAS No. |
478254-71-6 |
|---|---|
Molecular Formula |
C22H17ClN4OS |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17ClN4OS/c23-19-10-5-9-18(13-19)21-25-26-22(29)27(21)24-14-17-8-4-11-20(12-17)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI Key |
AGBIDDZBDCNEQG-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-((3-(benzyloxy)benzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazole ring, which is known for its pharmacological significance. The presence of the benzyloxy and chlorophenyl substituents contributes to its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, revealing promising results:
- In vitro Studies : The compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, it showed higher activity against resistant strains compared to standard antibiotics.
- Mechanism of Action : The triazole moiety is believed to interfere with bacterial cell wall synthesis and DNA replication processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Antifungal Activity
The compound's antifungal activity has also been evaluated:
- Fungal Strains Tested : The compound was assessed against common pathogenic fungi such as Candida albicans and Aspergillus niger.
- Results : It exhibited significant antifungal activity with MIC values comparable to established antifungal agents.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 4 µg/mL |
| Aspergillus niger | 8 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been explored in various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against breast carcinoma (MCF7) and colon carcinoma (HCT116).
- Findings : It demonstrated cytotoxic effects with IC50 values indicating significant potential for further development.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 µM |
| HCT116 | 15 µM |
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study published in MDPI demonstrated that derivatives similar to the compound exhibited enhanced antibacterial activity against drug-resistant strains of bacteria, suggesting a potential therapeutic application in treating resistant infections .
- Anticancer Research : Another investigation focused on the anticancer properties of triazole derivatives, indicating that modifications at the triazole ring could significantly enhance cytotoxicity against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the benzylidene and triazole rings. Key examples include:
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound shows characteristic C=S stretching at ~1199 cm⁻¹, similar to other triazolethiones .
- ¹H NMR : The benzylidene proton (CH=N) resonates at δ ~9.3–9.6 ppm, consistent with analogues .
- Crystal Packing: Unlike 4-[(4-chlorobenzylidene)amino]-3-methyl derivatives, which form centrosymmetric dimers via N–H···S hydrogen bonds , the target compound’s packing is influenced by the bulky benzyloxy group, leading to weaker intermolecular interactions.
Key Research Findings
Substituent Position Matters: Electron-withdrawing groups (e.g., Cl, NO₂) at the para-position of the benzylidene ring enhance bioactivity but reduce solubility. Bulky substituents (e.g., tert-butyl) improve antioxidant capacity .
Microwave Synthesis Advantage : Yields for microwave-assisted syntheses (70–85%) exceed conventional methods (50–60%) due to faster reaction kinetics .
Biological Activity Trends: Biphenyl and fluoro-substituted derivatives consistently show superior antimicrobial and anticancer profiles compared to monosubstituted analogues .
Q & A
Q. How does the compound’s electronic structure influence its redox behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
